N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a fused cyclopentapyrimidinone core, a morpholinoethyl side chain, and a thioacetamide linkage to a 4-ethylphenyl group. Its structural complexity arises from the interplay of hydrogen-bonding motifs (inherent to pyrimidinones and morpholine) and hydrophobic interactions (from the ethylphenyl substituent).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-2-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-3-5-20(19)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFSRYXSAQHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This compound is characterized by its unique structural features that may confer specific interactions with biological targets, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are critical in the inflammatory response and pain pathways.
Biological Activities
-
Anti-inflammatory Activity :
- The compound has been shown to exhibit significant anti-inflammatory effects in various in vitro and in vivo models. Studies suggest that it may inhibit COX-II with varying degrees of potency.
- Case Study : In a study assessing the efficacy of various COX inhibitors, this compound demonstrated an IC50 value comparable to established COX inhibitors like Celecoxib .
-
Antioxidant Properties :
- Research indicates that the compound possesses antioxidant activities, which can mitigate oxidative stress-related damage in cells. This property is crucial for therapeutic applications in diseases where oxidative stress plays a role.
- Table 1 : Summary of Antioxidant Activity
-
Cytotoxicity :
- Preliminary cytotoxicity assays suggest that the compound may selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is essential for reducing side effects during cancer treatment.
- Case Study : In a study involving human cancer cell lines, the compound showed a significant reduction in cell viability at concentrations above 20 μM .
Pharmacokinetics
Understanding the pharmacokinetic profile of N-(4-ethylphenyl)-... is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution with notable accumulation in inflammatory sites.
- Metabolism : Primarily metabolized by hepatic enzymes; potential for drug-drug interactions should be considered.
- Excretion : Renal excretion predominates.
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety margins.
Scientific Research Applications
N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with a unique structure featuring a cyclopenta[d]pyrimidine moiety and a morpholinoethyl side chain. It has a molecular weight of 442.6 g/mol and the molecular formula C23H30N4O3S .
Potential Applications
This compound is notable for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent, because its structure resembles known cyclooxygenase inhibitors.
Anti-inflammatory Agent
The compound exhibits significant biological activity, particularly as an anti-inflammatory agent. Its mechanism of action is likely related to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. Studies have indicated that similar compounds can effectively reduce inflammation and pain in various animal models.
Structural Similarity to Known COX Inhibitors
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Celecoxib | Sulfonamide derivative | Selective COX-II inhibitor |
| Rofecoxib | Diaryl substituted pyrazole | Anti-inflammatory |
| Etoricoxib | 1,2-Diaryl substituted pyrazole | COX-II selective |
This compound stands out due to its unique combination of a cyclopenta[d]pyrimidine core and a morpholino group. This structural diversity may provide distinct pharmacological profiles compared to other known COX inhibitors.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound primarily involves nucleophilic substitutions and acylation reactions. The thioacetamide functional group can participate in various reactions. The synthesis of this compound typically involves multi-step synthetic routes. A general approach may include:
- Cyclopenta[d]pyrimidine Core Formation : Initial steps focus on constructing the central cyclopenta[d]pyrimidine ring system.
- Introduction of the Thioacetamide Moiety : The thioacetamide group is introduced through a series of reactions involving appropriate sulfur-containing reagents.
- Attachment of the Morpholinoethyl Side Chain : The morpholinoethyl group is attached via alkylation or acylation reactions.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
- Enzyme Inhibition Assays : Determining the compound's ability to inhibit cyclooxygenase enzymes.
- Molecular Docking Studies : Using computational methods to predict binding modes and affinities.
- Cell-Based Assays : Assessing the compound's effects on inflammatory responses in cellular models.
Comparison with Similar Compounds
Key Observations :
- The morpholinoethyl group is conserved in two analogs, suggesting its role in enhancing solubility or target affinity.
- Aryl substituents (ethylphenyl vs. chlorophenyl vs. trifluoromethoxyphenyl) modulate electronic and steric properties, impacting reactivity and binding interactions.
NMR Spectral Analysis
Table 2: NMR Chemical Shift Differences in Pyrimidinone Derivatives
Insights :
- Regions near substituents (e.g., aryl groups) show significant chemical shift variations, while core protons (e.g., SCH2) remain consistent, supporting the "lumping strategy" for predicting properties in similar scaffolds .
Physicochemical and Functional Comparisons
Table 3: Property Comparison
Functional Implications :
- The morpholinoethyl group likely enhances solubility via hydrogen bonding, whereas halogenated aryl groups increase membrane permeability but reduce solubility.
- Crystallinity (implied by low solubility) correlates with ordered hydrogen-bonding patterns observed in related pyrimidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
